molecular formula C20H21NO3 B11575278 N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide

N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide

Cat. No.: B11575278
M. Wt: 323.4 g/mol
InChI Key: CPKSYSDAOFAEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group and a naphthalen-1-yloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide typically involves the reaction of a furan derivative with a naphthalen-1-yloxy methyl halide in the presence of a base. The carboxamide group is introduced through an amidation reaction using diethylamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The naphthalen-1-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-amine.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The naphthalen-1-yloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide
  • N,N-diethyl-5-[(phenylmethoxy)methyl]furan-2-carboxamide
  • N,N-diethyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide

Uniqueness

N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide is unique due to the specific positioning of the naphthalen-1-yloxy group, which can influence its binding affinity and selectivity towards molecular targets. This structural feature can result in distinct biological activities and physicochemical properties compared to its analogs.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

N,N-diethyl-5-(naphthalen-1-yloxymethyl)furan-2-carboxamide

InChI

InChI=1S/C20H21NO3/c1-3-21(4-2)20(22)19-13-12-16(24-19)14-23-18-11-7-9-15-8-5-6-10-17(15)18/h5-13H,3-4,14H2,1-2H3

InChI Key

CPKSYSDAOFAEQQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(O1)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.